N-Fmoc-L-serine-13C3,15N N-Fmoc-L-serine-13C3,15N
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211101
InChI:
SMILES:
Molecular Formula: C₁₅¹³C₃H₁₇¹⁵NO₅
Molecular Weight: 331.3

N-Fmoc-L-serine-13C3,15N

CAS No.:

Cat. No.: VC0211101

Molecular Formula: C₁₅¹³C₃H₁₇¹⁵NO₅

Molecular Weight: 331.3

* For research use only. Not for human or veterinary use.

N-Fmoc-L-serine-13C3,15N -

Specification

Molecular Formula C₁₅¹³C₃H₁₇¹⁵NO₅
Molecular Weight 331.3

Introduction

Chemical Composition and Structure

N-Fmoc-L-serine-13C3,15N is a derivative of the amino acid L-serine that has been protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and enriched with stable isotopes (13C and 15N). This compound represents an important building block in peptide synthesis and metabolic studies.

Molecular Information

The isotopically labeled compound features specific enrichment patterns that distinguish it from its non-labeled counterpart:

PropertyValue
Chemical FormulaC15C3H17NO5
Molecular Weight331.30
Chemical Purity98%
Isotopic Enrichment13C3 (99%), 15N (99%)
Reference CodeCNLM-8403-H
Unlabeled CAS Number73724-45-5

The asterisks in the chemical formula denote the positions of the labeled carbon atoms, indicating that three carbon atoms are enriched with the 13C isotope, while the nitrogen atom is enriched with the 15N isotope .

Structural Features

N-Fmoc-L-serine-13C3,15N maintains the core structure of L-serine while incorporating the Fmoc protecting group at the amino terminus. The primary structural components include:

  • The L-serine backbone with its characteristic hydroxyl side chain

  • The Fmoc protecting group attached to the alpha-amino group

  • Isotopic enrichment at specific carbon positions and the nitrogen atom

  • A free carboxylic acid group

Physical Properties

The physical characteristics of N-Fmoc-L-serine-13C3,15N generally align with those of its non-labeled analog, with subtle differences due to isotopic substitution.

Appearance and Solubility

PropertyDescription
Physical FormLight yellow to white powder
SolubilitySoluble in methanol and other polar organic solvents
Storage ConditionsStore refrigerated (2-8°C) and desiccated
StabilitySensitive to light and moisture

While these properties are primarily derived from the non-labeled version, they are generally applicable to the isotopically enriched compound as well .

Spectroscopic Properties

The isotopic labeling significantly alters the spectroscopic profile of the compound, which is precisely why it is valuable for research applications:

  • Enhanced signal intensity in 13C-NMR at the labeled carbon positions

  • Distinctive coupling patterns due to 13C-13C and 13C-15N interactions

  • Unique mass spectral fragmentation patterns reflecting the isotopic distribution

Applications in Scientific Research

N-Fmoc-L-serine-13C3,15N serves multiple critical functions in advanced biochemical and pharmaceutical research.

Peptide Synthesis

The compound is primarily utilized in solid-phase peptide synthesis (SPPS) where:

  • The Fmoc protecting group allows for controlled, sequential addition of amino acids

  • The isotopic labeling enables precise tracking of the serine residue in the resulting peptides

  • It facilitates the creation of isotopically labeled peptides for structural and functional studies

Biomolecular NMR Studies

One of the most significant applications of N-Fmoc-L-serine-13C3,15N is in advanced NMR spectroscopy:

  • The 13C3 and 15N labeling patterns enable selective detection in complex biological samples

  • It allows for tracking serine metabolism in cellular systems

  • The compound serves as a building block for synthesizing isotopically labeled proteins for structural determination

  • It facilitates the study of protein-protein interactions through isotope-edited NMR techniques

Metabolic Research

In metabolic studies, N-Fmoc-L-serine-13C3,15N serves as a valuable tool for:

  • Tracing serine metabolism in various biological systems

  • Studying the incorporation of serine into sphingolipids and phosphatidylserine

  • Investigating metabolic pathways involving serine as a precursor or intermediate

  • Quantitative analysis of serine-derived metabolites using mass spectrometry

Synthesis and Production

The production of N-Fmoc-L-serine-13C3,15N involves sophisticated synthetic processes to incorporate the stable isotopes while maintaining the stereochemical integrity of the amino acid.

General Synthetic Approach

The synthesis typically proceeds through:

  • Production of isotopically labeled L-serine (13C3,15N) using specialized fermentation processes or chemical synthesis

  • Protection of the amino group with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under controlled pH conditions

  • Purification to achieve the required chemical purity (typically ≥98%)

  • Analytical verification of isotopic enrichment and chemical identity

Quality Control Parameters

Manufacturers employ rigorous quality control measures to ensure the compound's purity and isotopic enrichment:

ParameterTypical Specification
Chemical Purity≥98% by HPLC
Isotopic Purity (13C)≥99% for labeled positions
Isotopic Purity (15N)≥99%
Optical Purity≥99% ee (enantiomeric excess)
Water Content≤0.5%
Residual SolventsWithin ICH guidelines

These stringent quality parameters ensure the compound's reliability in sensitive research applications .

Comparison with Related Compounds

N-Fmoc-L-serine-13C3,15N belongs to a family of isotopically labeled amino acid derivatives with distinct properties and applications.

Comparison with Non-Labeled N-Fmoc-L-serine

PropertyN-Fmoc-L-serineN-Fmoc-L-serine-13C3,15N
Molecular Weight327.33331.30
NMR SensitivityStandardEnhanced for labeled positions
MS DetectionStandard isotopic patternDistinctive isotopic signature
CostLowerSignificantly higher
ApplicationsGeneral peptide synthesisSpecialized tracking and structural studies

The isotopic labeling results in a slightly higher molecular weight and dramatically different spectroscopic properties .

Comparison with Other Protected Derivatives

Several protected derivatives of isotopically labeled L-serine exist for specific applications:

  • L-Serine-N-Fmoc, O-t-butyl ether (13C3, 99%; 15N, 99%): Contains additional protection at the hydroxyl group, useful for orthogonal protection strategies in peptide synthesis

  • L-Serine-N-t-Boc (13C3, 15N): Features a different protecting group (t-Boc) that requires different deprotection conditions

  • L-Serine-d3-N-FMOC: Contains deuterium labeling rather than 13C enrichment, useful for mass spectrometry-based quantification

CategoryClassification
Hazard SymbolXi (Irritant)
Risk StatementsR36/37/38 - Irritating to eyes, respiratory system, and skin
Safety StatementsS22, S24/25, S26 - Avoid breathing dust, contact with skin and eyes
WGK (Water Hazard Class)3 (Severe hazard to waters)
Storage RequirementsRefrigerated (2-8°C), desiccated

These classifications generally apply to the isotopically labeled version as well .

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